molecular formula C11H13NO4S B298706 N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B298706
M. Wt: 255.29 g/mol
InChI Key: AAHLCGVSKOWLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as CPDS, is a chemical compound that has been studied extensively for its potential therapeutic uses. CPDS belongs to the sulfonamide class of compounds and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood. However, it has been shown to interact with a range of biological targets, including ion channels, enzymes, and receptors. N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit the activity of a range of enzymes, including carbonic anhydrase, which plays a role in the regulation of pH in the body. N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and acid-sensing ion channels.
Biochemical and Physiological Effects:
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to possess antitumor effects, with studies demonstrating its ability to inhibit the growth of a range of cancer cell lines. N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to modulate the activity of ion channels, which play a key role in the function of the nervous system.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages as a tool for scientific research. It is a relatively small molecule, which makes it easy to synthesize and modify. N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to possess a range of biological activities, which makes it a useful tool for studying a range of biological processes. However, N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide also has limitations. It can be difficult to work with, as it is a highly reactive compound. N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is also toxic in high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives with improved biological activity. Another area of interest is the development of new synthetic methods for N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, which could improve yield and purity. N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide could also be investigated as a potential therapeutic agent for a range of diseases, including cancer and neurological disorders. Finally, N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide could be used as a tool for studying the function of ion channels and other biological targets.
Conclusion:
In conclusion, N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been studied extensively for its potential therapeutic uses. N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to possess a range of biological activities, including antibacterial, antifungal, and antitumor effects. N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been investigated for its potential use as a modulator of ion channels and as a tool for studying the function of the nervous system. While N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages as a tool for scientific research, it also has limitations, and future research will be needed to fully understand its potential uses.

Synthesis Methods

The synthesis of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of cyclopropylamine with 1,2-dihydroxybenzene in the presence of sulfuric acid. This reaction produces a cyclic sulfonamide, which is then reduced to form N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The synthesis of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been optimized to improve yield and purity, and various modifications to the reaction conditions have been reported in the literature.

Scientific Research Applications

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been studied extensively for its potential therapeutic uses. It has been shown to possess a range of biological activities, including antibacterial, antifungal, and antitumor effects. N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been investigated for its potential use as a modulator of ion channels and as a tool for studying the function of the nervous system.

properties

Product Name

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C11H13NO4S/c13-17(14,12-8-1-2-8)9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7-8,12H,1-2,5-6H2

InChI Key

AAHLCGVSKOWLNP-UHFFFAOYSA-N

SMILES

C1CC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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